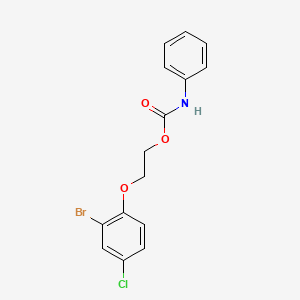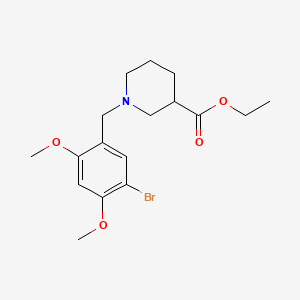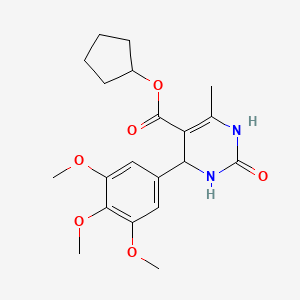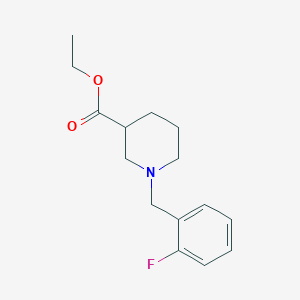
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate, also known as BCEPC, is a chemical compound that belongs to the family of carbamates. It is widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the degradation of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. BCEPC has been extensively studied for its potential applications in the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Wirkmechanismus
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in the regulation of various physiological processes. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound also binds to beta-amyloid plaques in the brain, which can facilitate their detection and removal.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase of acetylcholine levels in the brain, the binding to beta-amyloid plaques, and the improvement of cognitive function and memory. This compound has also been shown to have neuroprotective effects, as it can prevent the oxidative damage and inflammation associated with neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has several advantages for lab experiments, including its high potency and selectivity as an acetylcholinesterase inhibitor, its ability to selectively bind to beta-amyloid plaques, and its potential use as a diagnostic tool for Alzheimer's disease. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential toxicity at high doses, which can limit its use in vivo.
Zukünftige Richtungen
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate could focus on several directions, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, the investigation of its potential use as a therapeutic agent for neurological disorders, and the exploration of its mechanisms of action and biochemical and physiological effects. Additionally, future research could also investigate the potential of this compound as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate involves the reaction between 2-(2-bromo-4-chlorophenoxy)ethanol and phenyl isocyanate in the presence of a catalyst, such as triethylamine or pyridine. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)ethyl phenylcarbamate has been widely used in scientific research as a potent and selective inhibitor of acetylcholinesterase. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to alleviate the symptoms of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness and fatigue. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it can selectively bind to beta-amyloid plaques, a hallmark of the disease.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-13-10-11(17)6-7-14(13)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOHDKYKHVEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-methoxyethyl)thiourea](/img/structure/B4931095.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)



![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)

![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
